(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine
Description
(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an ethane-1,2-diamine backbone
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-6-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1 |
InChI Key |
YZBHCQJZLXTAEG-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@H](CN)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluoroaniline.
Formation of Intermediate: The aniline undergoes a reaction with an appropriate aldehyde or ketone to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ethane-1,2-diamine derivative.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution reactions could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl groups on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism by which (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and selectivity towards specific targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: Similar structure but with a different position of the fluoro group.
(1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine: Bromine substituent instead of chlorine.
(1R)-1-(2-Chloro-6-methylphenyl)ethane-1,2-diamine: Methyl group instead of fluorine.
Uniqueness
The unique combination of chloro and fluoro substituents in (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine provides distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine is an organic compound categorized under phenylamines, notable for its unique structure which includes a chloro and a fluoro substituent on a phenyl ring attached to an ethane-1,2-diamine backbone. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety.
- Molecular Formula : C8H10ClFN2
- Molecular Weight : 188.63 g/mol
- IUPAC Name : this compound
- InChI Key : YZBHCQJZLXTAEG-ZETCQYMHSA-N
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of halogen substituents enhances its binding affinity and selectivity towards specific enzymes and receptors. This compound has been studied for its potential effects on the following biological pathways:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence the serotonin and dopamine systems, making it a candidate for antidepressant activity.
- Enzyme Inhibition : Research indicates that it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, which plays a role in immune response and neuroprotection .
Biological Activity Data
Study 1: Neurotransmitter Interaction
In a study assessing the effects of this compound on serotonin receptors, researchers found that the compound exhibited a significant increase in serotonin levels in vitro. This suggests a mechanism by which the compound could exert antidepressant effects through serotonin reuptake inhibition.
Study 2: IDO Inhibition
A recent investigation into IDO inhibitors highlighted this compound's potential as a therapeutic agent in cancer immunotherapy. The compound demonstrated potent inhibition of IDO activity with IC50 values significantly lower than previously known inhibitors, indicating its promise as a lead compound for further development .
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 2-chloro-6-fluoroaniline with ethylene diamine. Industrial production may utilize continuous flow reactors to enhance yield and efficiency. The compound's unique properties make it valuable not only in academic research but also in the development of specialty chemicals and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
